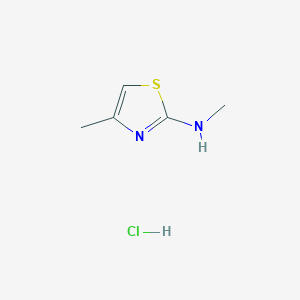
3-amino-2-(1H-indol-3-yl)propanoic acid
Descripción general
Descripción
“3-amino-2-(1H-indol-3-yl)propanoic acid” is an indol-3-yl carboxylic acid that is propionic acid substituted by a 1H-indol-3-yl group at position 3 . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . These are compounds containing a carboxylic acid chain (of at least 2 carbon atoms) linked to an indole ring .
Molecular Structure Analysis
The molecular formula of “3-amino-2-(1H-indol-3-yl)propanoic acid” is C11H12N2O2 . The compound has a molecular weight of 204.225 Da . The structure includes an indole moiety, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-2-(1H-indol-3-yl)propanoic acid” are not extensively documented in the literature. The compound is likely to be solid at room temperature . Further experimental studies would be required to determine additional properties such as solubility, melting point, and pKa.Aplicaciones Científicas De Investigación
Antimicrobial Activity
3-Amino-2-(1H-indol-3-yl)propanoic acid and its derivatives have shown significant antimicrobial activity. A study by Radhakrishnan et al. (2020) demonstrated that Schiff bases derived from this compound exhibited remarkable antimicrobial properties, suggesting potential applications in combating bacterial and fungal infections (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Crystallography and Molecular Structure
The crystal structure of 3-Amino-2-(1H-indol-3-yl)propanoic acid has been extensively studied, providing insights into its molecular geometry and interactions. Li et al. (2009) analyzed the crystal structure of this compound, revealing the plane nature of the indole ring and its potential for forming hydrogen bonds, which could be relevant in pharmaceutical applications (Li, Liang, & Tai, 2009).
Antifungal Properties
The compound has been studied for its role in the synthesis of antifungal peptides. Flores-Holguín et al. (2019) explored its use in computational peptidology for the creation of new antifungal tripeptides, emphasizing its potential in drug design (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Corrosion Inhibition
This compound has also been applied in the field of corrosion inhibition. Vikneshvaran and Velmathi (2019) demonstrated that Schiff bases derived from 3-Amino-2-(1H-indol-3-yl)propanoic acid effectively inhibited corrosion in carbon steel, suggesting its usefulness in industrial applications (Vikneshvaran & Velmathi, 2019).
Pharmaceuticals and Drug Design
The compound's role in pharmaceutical research and drug design is notable. Riccardi et al. (2019) explored the synthesis of new platinum complexes using an alanine-based amino acid related to 3-Amino-2-(1H-indol-3-yl)propanoic acid, highlighting its potential in developing anticancer agents (Riccardi et al., 2019).
Fluorescence Studies
The compound has been utilized in fluorescence studies. Frade et al. (2007) coupled 3-Amino-2-(1H-indol-3-yl)propanoic acid with various amino acids, leading to the synthesis of strongly fluorescent derivatives, potentially useful in biological assays (Frade, Barros, Moura, & Gonçalves, 2007).
Safety and Hazards
Direcciones Futuras
The future directions for research on “3-amino-2-(1H-indol-3-yl)propanoic acid” could include exploring its potential biological activities and therapeutic applications, developing efficient synthesis methods, and studying its physical and chemical properties in more detail. Given its structural similarity to tryptophan, it may have interesting biological properties that could be explored in future research .
Propiedades
IUPAC Name |
3-amino-2-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-5-8(11(14)15)9-6-13-10-4-2-1-3-7(9)10/h1-4,6,8,13H,5,12H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUWKCFXEZIILU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-(1H-indol-3-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-3-methyl-5-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]pent-2-en-1-ol](/img/structure/B3274698.png)
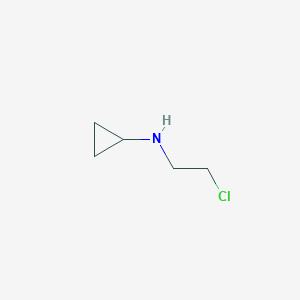
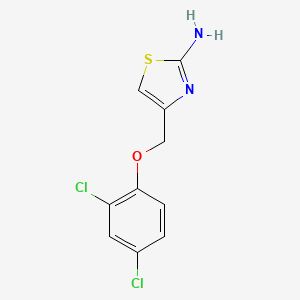
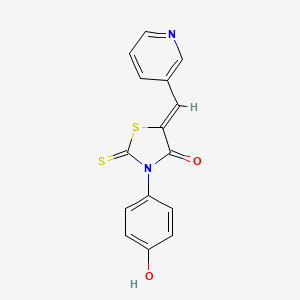


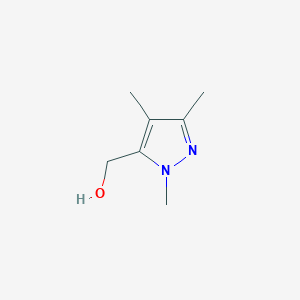
![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B3274750.png)
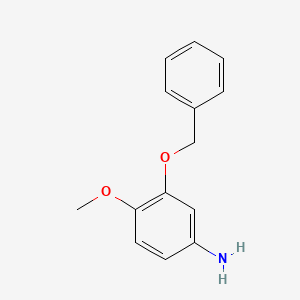
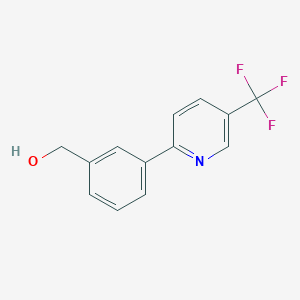
![6-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B3274762.png)

